

# Technical Support Center: Optimization of Reaction Conditions for Isoquinoline Synthesis

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 3,6-Dichloro-1-methylisoquinoline

Cat. No.: B12975712

[Get Quote](#)

Welcome to the Technical Support Center for Isoquinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols for the synthesis of isoquinoline and its derivatives. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes in your synthetic endeavors.

## General Troubleshooting and FAQs

This section addresses common issues applicable to various isoquinoline synthesis methods.

### Q1: My reaction is not proceeding to completion, or the yield is significantly lower than expected. What are the primary factors to investigate?

Low yields are a frequent challenge in organic synthesis. Several factors, often interconnected, can be the cause. A systematic approach to troubleshooting is crucial.

Core Areas to Investigate:

- **Substrate Reactivity:** The electronic nature of your aromatic precursor is paramount. Isoquinoline syntheses like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch are electrophilic aromatic substitution reactions. The presence of electron-donating groups (EDGs) on the aromatic ring enhances its nucleophilicity, facilitating the cyclization step and generally leading to higher yields.[1][2][3] Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making the reaction more sluggish and often resulting in poor yields.[1]
- **Reagent Quality and Stoichiometry:** Ensure all reagents are pure and anhydrous, as moisture can deactivate the catalysts and reagents used in these reactions.[4] The stoichiometry of your reactants is also critical. For instance, in the Pictet-Spengler reaction, using a slight excess of the carbonyl compound can help drive the reaction to completion.[3]
- **Reaction Conditions:** Temperature and reaction time are key parameters. Insufficient heat may prevent the reaction from overcoming the activation energy barrier, while excessive temperatures can lead to decomposition and the formation of tarry by-products.[5] Close monitoring of the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.
- **Solvent Choice:** The solvent should be inert to the reaction conditions and capable of dissolving the starting materials. For high-temperature reactions, a high-boiling solvent like toluene or xylene is often used.[6]

Troubleshooting Workflow:

Caption: General troubleshooting workflow for low-yield isoquinoline synthesis.

## Q2: I'm observing the formation of significant side products. What are the common culprits and how can they be minimized?

Side product formation is a common issue that can complicate purification and reduce the yield of the desired isoquinoline derivative. The nature of the side products often provides clues about what is going wrong in the reaction.

Common Side Reactions and Solutions:

- **Retro-Ritter Reaction (Bischler-Napieralski):** This is a major competing pathway where the nitrilium ion intermediate fragments to form a styrene derivative.<sup>[2][6]</sup> This is particularly prevalent when the resulting styrene is highly conjugated.
  - **Solution:** Using the corresponding nitrile as the reaction solvent can shift the equilibrium away from the retro-Ritter product.<sup>[2][6]</sup> Alternatively, modern, milder methods using reagents like oxalyl chloride or triflic anhydride (Tf<sub>2</sub>O) can avoid the formation of the intermediate that leads to this side reaction.<sup>[6]</sup>
- **Regioisomer Formation:** The cyclization may occur at an unintended position on the aromatic ring, leading to a mixture of regioisomers. This can be influenced by the substitution pattern on the aromatic ring and the strength of the dehydrating agent.
  - **Solution:** A change in the dehydrating agent or solvent may alter the regioselectivity. Milder reagents often offer higher selectivity.<sup>[4]</sup> The use of protecting groups to block more reactive sites on the aromatic ring can also direct the cyclization to the desired position.<sup>[4]</sup>
- **Over-oxidation or Reduction:** In some cases, the initial product can undergo further reactions under the reaction conditions. For example, in the Pictet-Spengler reaction, the tetrahydroisoquinoline product can sometimes be oxidized.
  - **Solution:** Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.<sup>[7]</sup> Careful control of the reaction time and temperature is also crucial.

### **Q3: Purification of my crude product is proving difficult. What strategies can I employ for challenging separations?**

The similar polarity of isoquinoline derivatives and their by-products can make purification a significant challenge.

Purification Troubleshooting:

- **Column Chromatography:** This is the most common method for purifying isoquinoline derivatives.

- Problem: Poor separation of closely related compounds.
- Solution:
  - Optimize the Mobile Phase: A systematic approach to solvent system selection is key. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The ideal solvent system should give a retention factor (Rf) of 0.25-0.35 for the desired product on a TLC plate.[8]
  - Use Additives: For basic compounds like isoquinolines, which can interact strongly with the acidic silica gel leading to tailing, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can significantly improve the peak shape.[8]
  - Dry Loading: If your compound is not very soluble in the mobile phase, use the "dry loading" technique. Dissolve the crude product in a volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting powder can then be carefully added to the top of the column.[8]
- Recrystallization: This can be a highly effective technique for obtaining very pure material, provided a suitable solvent or solvent system can be found.
- Acid-Base Extraction: Since isoquinolines are basic, an acid-base extraction can be a powerful tool to separate them from neutral or acidic impurities. The crude mixture is dissolved in an organic solvent and washed with an aqueous acid. The basic isoquinoline will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the pure isoquinoline extracted with an organic solvent.

## Method-Specific Troubleshooting and Protocols

### Bischler-Napieralski Reaction

This reaction involves the intramolecular cyclization of a  $\beta$ -arylethylamide to form a 3,4-dihydroisoquinoline, which can then be oxidized to an isoquinoline.[9][10]

#### FAQs for Bischler-Napieralski Reaction

- Q: My Bischler-Napieralski reaction is failing. I suspect the dehydrating agent is the issue. How do I choose the right one?
  - A: The choice of dehydrating agent is critical and depends on the reactivity of your substrate.
    - For electron-rich substrates: Phosphorus oxychloride ( $\text{POCl}_3$ ) is a common and often effective choice.[5]
    - For less reactive or deactivated substrates: A stronger dehydrating agent is necessary. A mixture of phosphorus pentoxide ( $\text{P}_2\text{O}_5$ ) in refluxing  $\text{POCl}_3$  is a more potent option.[2] [6] The pyrophosphate generated is an excellent leaving group.[6]
    - For milder conditions: Modern protocols using triflic anhydride ( $\text{Tf}_2\text{O}$ ) with a non-nucleophilic base like 2-chloropyridine allow the reaction to proceed at lower temperatures and can be more effective for sensitive substrates.[5]
- Q: The reaction mixture has turned into a thick, unmanageable tar. What happened?
  - A: Tar formation is usually a result of decomposition at high temperatures or prolonged reaction times.[7] Carefully control the reaction temperature and monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed to avoid overheating. Ensure sufficient solvent is used to maintain a stirrable mixture.[7]

## Experimental Protocols for Bischler-Napieralski Reaction

### Protocol 1: Classical Synthesis using Phosphoryl Chloride

This protocol is suitable for activated  $\beta$ -arylethylamides.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the  $\beta$ -arylethylamide (1.0 equiv) in a dry, high-boiling solvent such as toluene or xylene.
- **Reagent Addition:** Cool the solution to 0 °C in an ice bath. Under an inert atmosphere (e.g., nitrogen), slowly add phosphorus oxychloride ( $\text{POCl}_3$ ) (2.0-5.0 equiv) dropwise.[4] The addition can be exothermic.

- Reaction: After the addition is complete, heat the mixture to reflux (80-140 °C).[4] Monitor the reaction's progress by TLC.
- Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by slowly pouring it onto crushed ice or into a saturated aqueous solution of sodium bicarbonate.[7]
- Extraction and Purification: Make the aqueous solution basic with NaOH or NH<sub>4</sub>OH. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[4]

#### Protocol 2: Mild Synthesis using Triflic Anhydride (Movassaghi Method)

This modern protocol is advantageous for substrates that are sensitive to harsh acidic conditions.[4]

- Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere, dissolve the  $\beta$ -arylethylamide (1.0 equiv) in anhydrous dichloromethane (DCM) and cool the solution to -20 °C.[5]
- Reagent Addition: Add 2-chloropyridine (2.0 equiv), followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O, 1.2 equiv).[5]
- Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.[5] Monitor the reaction's progress by TLC.
- Work-up and Purification: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography. [5]

Table 1: Comparison of Bischler-Napieralski Reaction Conditions

Substrate Type	Dehydrating Agent	Solvent	Temperature	Typical Yield	Reference
Electron-rich $\beta$ -arylethylamine	POCl <sub>3</sub>	Toluene	Reflux	Moderate to High	[4]
Deactivated $\beta$ -arylethylamine	P <sub>2</sub> O <sub>5</sub> in POCl <sub>3</sub>	Xylene	Reflux	Low to Moderate	[2][6]
Sensitive N-alkylamides	Tf <sub>2</sub> O, 2-chloropyridine	DCM	-20 °C to 0 °C	High	[4][5]

## Pictet-Spengler Reaction

This reaction involves the condensation of a  $\beta$ -arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to yield a tetrahydroisoquinoline.[11][12]

### FAQs for Pictet-Spengler Reaction

- Q: My Pictet-Spengler reaction is not working, even with an activated aromatic ring. What could be the problem?
  - A: Assuming your substrate is suitable, the issue often lies with the acid catalyst or the reaction conditions.
    - Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and relies on the formation of an electrophilic iminium ion.[12] If the catalyst is too weak, the iminium ion will not form in sufficient concentration. Strong protic acids like trifluoroacetic acid (TFA) or Lewis acids like BF<sub>3</sub>·OEt<sub>2</sub> are often effective.[3]
    - Decomposition of Starting Materials: Some  $\beta$ -arylethylamines, particularly tryptophan derivatives, can be sensitive to harsh acidic conditions and high temperatures. Start

with milder conditions (e.g., lower temperature) and gradually increase if no reaction is observed.[7]

- Two-Step Procedure: For sensitive substrates, consider a two-step procedure where the Schiff base is formed first, followed by acid-catalyzed cyclization.[3]
- Q: I am getting a mixture of diastereomers. How can I improve the stereoselectivity?
  - A: The formation of cis and trans isomers is common when a new chiral center is created. The ratio is often dependent on whether the reaction is under kinetic or thermodynamic control. The cis isomer is typically the kinetic product, while the trans isomer is the thermodynamic product. Reaction conditions such as temperature, reaction time, and the choice of acid catalyst can influence the diastereoselectivity.

## Experimental Protocol for Pictet-Spengler Reaction

This is a general procedure and may require optimization for specific substrates.

- Reactant Preparation: In a clean, dry round-bottom flask, dissolve the  $\beta$ -arylethylamine (1.0 equiv) in a suitable solvent (e.g., dichloromethane, toluene, or water).[7]
- Addition of Aldehyde: To the stirred solution, add the aldehyde or ketone (1.0-1.2 equiv) at room temperature.[7]
- Acid Catalysis: Add the acid catalyst (e.g., TFA, HCl). The amount and type of acid will depend on the substrate.
- Reaction: Stir the reaction mixture at the desired temperature (from room temperature to reflux) for 1 to 24 hours.[7] Monitor the reaction by TLC.
- Work-up: Upon completion, cool the reaction to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture and dissolve the residue in an organic solvent like ethyl acetate. Wash with a saturated aqueous solution of sodium bicarbonate, water, and brine.[7]
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.[7]

Table 2: Catalyst and Condition Effects in a Model Pictet-Spengler Reaction (Tryptamine + Aldehyde)

Catalyst	Solvent	Temperature	Time	Yield	Reference
TFA	CH <sub>2</sub> Cl <sub>2</sub>	Room Temp	12 h	High	[7]
L-Tartaric Acid	H <sub>2</sub> O	80 °C	6 h	Good	[7]
NH <sub>4</sub> Cl	MeOH	Reflux	30 min	~90%	[13]
Halogen Bond Catalyst	CHCl <sub>3</sub>	80 °C	24 h	up to 98%	[14]

## Pomeranz-Fritsch Reaction

This reaction synthesizes isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine via an acid-catalyzed cyclization of a benzalaminoacetal intermediate.[15][16]

### FAQs for Pomeranz-Fritsch Reaction

- Q: The yields of my Pomeranz-Fritsch reaction are consistently low. What are the most critical parameters to optimize?
  - A: The Pomeranz-Fritsch reaction is notoriously sensitive to reaction conditions, and low yields are a common complaint with the classical procedure.
    - Acid Catalyst and Strength: The classical reaction often requires strong, harsh acids like concentrated sulfuric acid.[16][17] The optimal acid and its concentration are highly substrate-dependent. A screen of different acids (e.g., H<sub>2</sub>SO<sub>4</sub>, PPA, Tf<sub>2</sub>O) and their concentrations is often necessary.
    - Substrate Electronics: As with other electrophilic aromatic substitutions, electron-donating groups on the benzaldehyde favor the cyclization and lead to higher yields, while electron-withdrawing groups hinder the reaction.[15] For deactivated systems, more forcing conditions are required.

- Reaction Modifications: Several modifications have been developed to improve yields and expand the scope of the reaction. The Schlittler-Muller and Bobbitt modifications are two examples that provide access to different types of isoquinoline derivatives under potentially milder conditions.[15][17]
- Q: My reaction is not working with an electron-withdrawing group on the benzaldehyde. Is there any way to make this transformation successful?
  - A: This is a significant challenge due to the deactivation of the aromatic ring towards electrophilic attack. While difficult, success may be achieved by using stronger acid catalysts, higher temperatures, and longer reaction times. However, this also increases the risk of decomposition. Alternative, more modern isoquinoline syntheses that do not rely on electrophilic aromatic substitution may be a better approach for such substrates.

## Experimental Protocol for a Modified Pomeranz-Fritsch Reaction (Jackson Modification)

This protocol involves the cyclization of an N-tosylated amine.

- Schiff Base Formation and Reduction: Dissolve the benzaldehyde (1 equiv) and aminoacetaldehyde dimethyl acetal (1 equiv) in toluene. Heat the mixture at reflux with a Dean-Stark apparatus to remove water.[15] After cooling, add ethanol and then sodium borohydride (1.5 equiv) portion-wise at 0 °C to reduce the imine.
- Tosylation: Add a solution of sodium hydroxide followed by tosyl chloride (1.1 equiv) and stir vigorously to form the N-tosylated amine.[15]
- Cyclization and Detosylation: Acidify the mixture with hydrochloric acid and heat to reflux.[15] This step effects both the cyclization and the subsequent detosylation.
- Work-up and Purification: Cool the reaction mixture and make it basic with sodium hydroxide. Extract the product with an organic solvent like dichloromethane. Dry the organic layer, concentrate, and purify the crude product by column chromatography.[15]

### Reaction Mechanism Visualization (Pomeranz-Fritsch)

Caption: Simplified mechanism of the Pomeranz-Fritsch reaction.

## References

- BenchChem. (2025). Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines.
- BenchChem. (2025). Application Notes and Protocols for the Pictet-Spengler Synthesis of Pyridoindoles.
- BenchChem. (2025). Technical Support Center: Purification of 1(2H)
- Organic Chemistry Portal. Bischler-Napieralski Reaction.
- Bischler-Napieralski Reaction. (n.d.). Cambridge University Press.
- J&K Scientific LLC. (2025). Bischler–Napieralski Reaction.
- Pomeranz-Fritsch Reaction. (n.d.). Cambridge University Press.
- BenchChem. (2025). Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
- BenchChem. (2025). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
- Lee, J., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology. [\[Link\]](#)
- Bischler napieralski reaction. (2016). SlideShare. [\[Link\]](#)
- Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [\[Link\]](#)
- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-106.
- Optimization of the appropriate solvent and temperature. (n.d.). ResearchGate. [\[Link\]](#)
- Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (2017). Digital Commons@DePaul. [\[Link\]](#)
- Wikipedia. (2023). Pictet–Spengler reaction. [\[Link\]](#)
- Grokipedia. (n.d.). Bischler–Napieralski reaction. [\[Link\]](#)
- Wikipedia. (2023). Pomeranz–Fritsch reaction. [\[Link\]](#)

- Studzińska, M., & Bocian, S. (2018). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. *Molecules*, 23(2), 486. [[Link](#)]
- Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. *Organic Reactions*, 6, 191-206.
- Or-Rashid, M. M. H., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. *Organic Letters*, 21(10), 3683–3687. [[Link](#)]
- Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. (2020). *Angewandte Chemie International Edition*, 59(38), 16543-16547. [[Link](#)]
- BenchChem. (2025). Improving the yield of the Bischler-Napieralski reaction for isoquinolines.
- Reaction condition optimization, regarding solvent, temperature, catalyst concentration, oxidant, and oxidant amount. (n.d.). ResearchGate. [[Link](#)]
- Reimers, F. E. (1945). U.S. Patent No. 2,391,270. Washington, DC: U.S.
- Purification of isoquinoline. (1989).
- Comparison of Pictet-Spengler reaction. (2022). ResearchGate. [[Link](#)]
- Wang, D., et al. (2018). Preparative Separation of Isoquinoline Alkaloids From *Phellodendri* Cortex by Ph-zone-Refining Counter-Current Chromatography. Amanote Research. [[Link](#)]
- SIELC Technologies. (2018). Separation of Isoquinoline on Newcrom R1 HPLC column. [[Link](#)]
- Raheem, I. T., et al. (2010). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. *Journal of the American Chemical Society*, 132(22), 7543–7545. [[Link](#)]
- Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2-a]quinoxaline Scaffolds. (2025). *The Journal of Organic Chemistry*. [[Link](#)]

- Wikipedia. (2023). Bischler–Napieralski reaction. [[Link](#)]
- Extraction and Purification of Isoquinoline from Wash Oil. (2013). ResearchGate. [[Link](#)]
- Damrath, M., Döring, A., & Nachtsheim, B. J. (2022). Halogen bond-catalyzed Pictet–Spengler reaction. Chemical Communications, 58(15), 2496-2499. [[Link](#)]
- Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. (2017). The Journal of Physical Chemistry Letters, 8(20), 5064–5069. [[Link](#)]
- The plausible mechanism of Pomeranz-Fritsch reaction. (n.d.). ResearchGate. [[Link](#)]
- A new modification of the pomeranz–fritsch isoquinoline synthesis. (1976). Journal of the Chemical Society, Perkin Transactions 1, 359-363. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [[cambridge.org](#)]
- 2. [jk-sci.com](#) [[jk-sci.com](#)]
- 3. [jk-sci.com](#) [[jk-sci.com](#)]
- 4. [pdf.benchchem.com](#) [[pdf.benchchem.com](#)]
- 5. [pdf.benchchem.com](#) [[pdf.benchchem.com](#)]
- 6. Bischler-Napieralski Reaction [[organic-chemistry.org](#)]
- 7. [pdf.benchchem.com](#) [[pdf.benchchem.com](#)]
- 8. [pdf.benchchem.com](#) [[pdf.benchchem.com](#)]
- 9. [organicreactions.org](#) [[organicreactions.org](#)]
- 10. [gropedia.com](#) [[gropedia.com](#)]

- [11. name-reaction.com \[name-reaction.com\]](#)
- [12. Pictet–Spengler reaction - Wikipedia \[en.wikipedia.org\]](#)
- [13. researchgate.net \[researchgate.net\]](#)
- [14. Halogen bond-catalyzed Pictet–Spengler reaction - Chemical Communications \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [15. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [16. Pomeranz–Fritsch reaction - Wikipedia \[en.wikipedia.org\]](#)
- [17. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG \[thermofisher.com\]](#)
- To cite this document: BenchChem. [Technical Support Center: Optimization of Reaction Conditions for Isoquinoline Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12975712/docs#technical-support-center-optimization-of-reaction-conditions-for-isoquinoline-synthesis>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check